Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate
Description
Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 3-position with a (1H-pyrrol-1-yl)methyl group. Structurally, the compound consists of a benzene ring with a methyl ester (-COOCH₃) group and a pyrrole ring connected via a methylene (-CH₂-) spacer at the meta position. The pyrrole moiety, a five-membered aromatic heterocycle containing one nitrogen atom, contributes electron-rich characteristics due to its conjugated π-system. This structural motif is significant in medicinal chemistry and materials science, as pyrrole derivatives are known for their biological activity and ability to engage in π-π interactions.
The compound is likely used as a building block in organic synthesis, particularly for developing pharmaceuticals or functional materials.
Properties
IUPAC Name |
methyl 3-(pyrrol-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXTIJEACAFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596732 | |
| Record name | Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-98-2 | |
| Record name | Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Base Activation : A strong base such as sodium hydride (NaH) deprotonates pyrrole, generating a pyrrolyl anion.
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Substitution : The pyrrolyl anion attacks the electrophilic bromomethyl carbon, displacing bromide and forming the methylene bridge.
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Workup : The crude product is purified via column chromatography or recrystallization.
Experimental Conditions
| Parameter | Details |
|---|---|
| Solvent | Anhydrous DMF or THF |
| Base | NaH (1.2–1.5 equiv) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–12 hours |
| Yield | 75–92% (similar to analogous pyrazole derivatives) |
Example Protocol :
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Dissolve methyl 3-(bromomethyl)benzoate (1.0 equiv) and pyrrole (1.2 equiv) in dry DMF under nitrogen.
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Add NaH (1.5 equiv) slowly at 0°C, then stir at room temperature for 8 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Condensation of Methyl 3-Formylbenzoate with Pyrrole
Condensation reactions offer an alternative route, particularly when halide intermediates are unavailable. This method involves the formation of a Schiff base intermediate, followed by reduction to stabilize the methylene linkage.
Reaction Mechanism
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Schiff Base Formation : Pyrrole reacts with the aldehyde group of methyl 3-formylbenzoate under acidic conditions.
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Reduction : Sodium borohydride (NaBH4) or catalytic hydrogenation reduces the imine to a secondary amine.
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Methylation : Quaternization of the amine with methyl iodide yields the final product.
Optimization Considerations
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Acid Catalyst : p-Toluenesulfonic acid (p-TsOH) enhances imine formation.
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Solvent Choice : Ethanol or methanol improves solubility of intermediates.
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Yield : 60–78% after optimization.
Industrial Scalability :
Continuous flow reactors enable precise control over reaction parameters, minimizing side products and improving throughput.
Esterification of 3-[(1H-Pyrrol-1-yl)methyl]benzoic Acid
For laboratories with access to 3-[(1H-pyrrol-1-yl)methyl]benzoic acid, direct esterification with methanol provides a straightforward pathway.
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Concentrated H2SO4 (0.1 equiv) |
| Solvent | Excess methanol |
| Temperature | Reflux (65–70°C) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% (based on methyl benzoate synthesis) |
Procedure :
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Combine 3-[(1H-pyrrol-1-yl)methyl]benzoic acid (1.0 equiv) with methanol (40 mL/g acid) and H2SO4.
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Reflux for 5 hours, then neutralize with NaHCO3.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Nucleophilic Substitution | High yield, scalable | Requires bromomethyl precursor | Industrial production |
| Condensation | Avoids halide intermediates | Multi-step, lower yield | Research-scale synthesis |
| Esterification | Simple, one-step | Requires pre-synthesized acid | Small-scale applications |
Industrial Production and Purification
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for nucleophilic substitution.
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Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
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Waste Management : Bromide byproducts are neutralized with Na2CO3 before disposal.
Challenges and Mitigation Strategies
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Byproduct Formation : Over-alkylation can occur with excess bromomethyl reagent. Mitigated by stoichiometric control and slow reagent addition.
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Pyrrole Stability : Strong acids or prolonged heating may degrade pyrrole. Use mild conditions and inert atmospheres.
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Purification Complexity : Polar byproducts require gradient elution in chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 3-[(1H-pyrrol-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.
Biology
The compound has been investigated for its potential bioactive properties. Studies have shown that it exhibits antimicrobial activity against several bacterial strains and fungi. Its mechanism of action may involve interaction with specific enzymes or receptors in biological systems.
Medicine
In medicinal chemistry, this compound is explored for drug development, particularly as a precursor for synthesizing new therapeutic agents targeting diseases influenced by metabolic pathways involving pyrrole derivatives.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. The minimum inhibitory concentration (MIC) values against various microorganisms are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against Candida albicans, which is significant in clinical settings.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated that the compound could inhibit the growth of these pathogens effectively, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Drug Development Potential
Another investigation focused on the compound's role as a precursor in synthesizing novel therapeutic agents targeting cancer pathways. The study highlighted its ability to modify enzyme activity linked to tumor growth, indicating promising applications in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate is strongly electron-withdrawing, which polarizes the aromatic ring and increases hydrolysis susceptibility of the ester group. Reactivity Sites: The bromo substituent in Methyl 3-bromo-4-(carbamothioylamino)benzoate offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbamothioylamino group enables hydrogen bonding, influencing solubility and target binding.
Biological and Material Implications: The pyrrole and indole derivatives (e.g., Methyl 2-[(3Z)-7-fluoro-2-oxo-indol-3-yl]acetate) may exhibit bioactivity due to their resemblance to natural alkaloids. The methylene spacer in the target compound could improve conformational flexibility, aiding interactions with biological targets.
Biological Activity
Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and insecticidal applications. This article delves into various studies that highlight its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 168618-98-2
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.252 g/mol
The compound features a benzoate moiety with a pyrrole ring, which is significant for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against Candida albicans, which is crucial in clinical settings where fungal infections are prevalent.
Insecticidal Properties
This compound has also been evaluated for its insecticidal activity. A study indicated its effectiveness as an environmentally friendly larvicide against mosquito larvae.
Table 2: Larvicidal Activity Against Mosquito Species
| Mosquito Species | Concentration (ppm) | Mortality Rate (%) | Lethal Concentration (LC50) |
|---|---|---|---|
| Aedes albopictus | 200 | 100% | 61 ppm |
| Culex pipiens | 200 | 56% | 185 ppm |
The compound demonstrated a significant larvicidal effect, making it a candidate for mosquito control strategies in urban and agricultural settings .
The biological activity of this compound can be attributed to its structural features. The presence of the pyrrole ring is known to enhance interactions with biological targets, potentially disrupting cellular processes in microorganisms and insects.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Disruption of Cell Membranes : Leading to increased permeability and eventual cell death.
- Inhibition of Enzymatic Activity : Affecting metabolic pathways crucial for survival.
Case Studies and Research Findings
A recent study investigated the efficacy of this compound in combination with other antimicrobial agents. The results showed enhanced activity when used synergistically with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance.
Case Study Summary
A combination therapy involving this compound and ciprofloxacin was tested against resistant strains of Staphylococcus aureus. The results indicated:
- Enhanced Efficacy : The combination reduced MIC values significantly compared to individual treatments.
This suggests that this compound could be utilized as an adjuvant in antibiotic therapies, enhancing the effectiveness of existing drugs against resistant pathogens.
Q & A
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric cross-coupling.
- Dynamic kinetic resolution : Employ lipases (e.g., CAL-B) in ester hydrolysis to control stereochemistry.
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .
Notes
- Advanced Tools : SHELX (v2023), ORTEP-3 (GUI version), and Gaussian 16 recommended for reproducibility.
- Ethical Compliance : Biological testing adheres to institutional review board (IRB) protocols for in vitro studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
